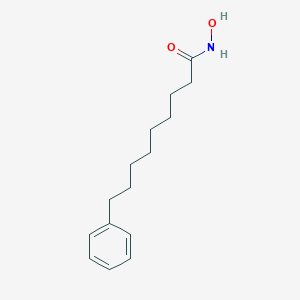

9-Phenylnonanohydroxamic acid

Description

Contextualization of Hydroxamic Acids in Medicinal Chemistry Research

Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(R')OH. In medicinal chemistry, this moiety is of considerable importance due to its ability to act as a chelating agent, particularly for metal ions like zinc (Zn²⁺) and iron (Fe³⁺). This property is fundamental to their primary mechanism of action: the inhibition of metalloenzymes. epdf.pubnih.gov By binding to the metal cofactor in the enzyme's active site, hydroxamic acid derivatives can block the enzyme's catalytic activity.

This capacity has led to the successful development of several drugs. For instance, Vorinostat, Belinostat, and Panobinostat are hydroxamic acid-based histone deacetylase (HDAC) inhibitors approved for cancer therapy. nih.gov Another example is Deferoxamine, a hydroxamic acid-containing compound used to treat iron overload. epdf.pub The versatility of the hydroxamic acid scaffold has made it a valuable pharmacophore in the design of inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs) and lipoxygenases (LOX), which are key players in inflammatory diseases. nih.govresearchgate.net

Historical Development and Significance of 9-Phenylnonanohydroxamic Acid (BMY 30094) in Anti-Inflammatory Research

This compound, designated BMY 30094, emerged from research programs in the late 1980s and early 1990s, notably at Bristol-Myers Squibb. ethernet.edu.etresearchgate.net This period saw a growing interest in developing anti-inflammatory agents that could offer a broader mechanism of action than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins (B1171923). However, this can lead to an increased synthesis of leukotrienes via the 5-lipoxygenase (5-LOX) pathway, which can also contribute to inflammation and cause side effects. researchgate.netbiopathica.co.uk

The development of dual COX/5-LOX inhibitors was a strategic approach to simultaneously block both major pathways of the arachidonic acid cascade, aiming for enhanced anti-inflammatory efficacy and a better safety profile. nih.govresearchgate.net BMY 30094 was identified as a potent dual inhibitor, showing activity against both 5-LOX and COX. epdf.pubethernet.edu.et Research from this era highlighted its potential for topical application in treating inflammatory skin conditions. google.com

A significant finding was the synergistic anti-inflammatory effect observed when BMY 30094 was combined with the glucocorticosteroid hydrocortisone (B1673445) valerate (B167501). In a preclinical model of phorbol (B1677699) ester-induced mouse skin inflammation, a combination of 1% BMY 30094 and a low dose of hydrocortisone valerate (0.005%) resulted in a 76% inhibition of inflammation. jst.go.jp This was particularly noteworthy as either compound alone at these concentrations had a negligible effect. jst.go.jp

Overview of this compound as a Pharmacological Probe

Beyond its therapeutic potential, this compound serves as a valuable pharmacological probe for investigating the roles of the arachidonic acid pathways in health and disease. nih.govfrontiersin.org As a dual inhibitor, BMY 30094 allows researchers to explore the combined contribution of prostaglandins and leukotrienes to inflammatory responses. researchgate.net

Detailed Research Findings

The following tables summarize key data related to the biochemical and pharmacological properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO₂ |

| Synonyms | BMY 30094, N-Hydroxy-9-phenylnonanamide |

| Molecular Weight | 249.35 g/mol |

Data sourced from publicly available chemical databases.

Table 2: In Vitro Inhibitory Activity of this compound (BMY 30094)

| Enzyme Target | IC₅₀ Value |

|---|---|

| 5-Lipoxygenase (human neutrophil) | 5.8 µM epdf.pubethernet.edu.et |

*Potency against cyclooxygenase is reported to be approximately one-third of that against 5-lipoxygenase. epdf.pubethernet.edu.et

Structure

2D Structure

3D Structure

Properties

CAS No. |

114917-95-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-hydroxy-9-phenylnonanamide |

InChI |

InChI=1S/C15H23NO2/c17-15(16-18)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,18H,1-4,6,9-10,13H2,(H,16,17) |

InChI Key |

QPQXHUPMOXYPRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)NO |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)NO |

Other CAS No. |

114917-95-2 |

Synonyms |

9-phenylnonanohydroxamic acid BMY 30094 BMY-30094 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 9 Phenylnonanohydroxamic Acid

Enzymatic Inhibition Profile

9-Phenylnonanohydroxamic acid, also known as BMY 30094, demonstrates a notable profile as an inhibitor of key enzymes involved in the arachidonic acid cascade, which is central to inflammatory processes. Its mechanism of action is primarily characterized by its ability to block the biosynthesis of pro-inflammatory eicosanoids, including leukotrienes and prostaglandins (B1171923).

This compound acts as a direct inhibitor of 5-lipoxygenase (5-LO), a crucial enzyme in the pathway that converts arachidonic acid into leukotrienes.

Research has established the potency of this compound against 5-lipoxygenase derived from human neutrophils. The compound exhibits an IC50 value of 5.7 µM for the inhibition of human neutrophil 5-lipoxygenase nih.govnactem.ac.ukresearchgate.netresearchgate.net. This indicates a significant inhibitory effect on the enzyme responsible for initiating the synthesis of leukotrienes, which are potent mediators of inflammation. The compound shows a degree of selectivity for 5-LO, being approximately 2.6 to 2.7 times more potent against this enzyme than against cyclooxygenase and 12-lipoxygenase in human platelets nih.govepdf.pubethernet.edu.et.

As a direct consequence of its inhibitory action on the 5-LO enzyme, this compound effectively modulates the production of 5-Hydroxyeicosatetraenoic acid (5-HETE). Studies have shown that the compound inhibits the formation of 5-HETE in human neutrophils with an IC50 value reported to be 5.8 µM epdf.pubethernet.edu.et. This action is a key component of its anti-inflammatory properties, as 5-HETE is a known chemoattractant for neutrophils and plays a role in amplifying inflammatory responses.

In addition to its effects on the lipoxygenase pathway, this compound also influences the cyclooxygenase (CO) pathway, which is responsible for the synthesis of prostaglandins.

The compound has been shown to block cyclooxygenase activity in human platelets. The measured IC50 value for the inhibition of human platelet cyclooxygenase is 15.2 µM nih.govnactem.ac.ukresearchgate.net. This demonstrates that this compound is a dual inhibitor, capable of suppressing both the lipoxygenase and cyclooxygenase pathways, although its inhibitory activity is more pronounced against 5-LO.

The inhibitory activity of this compound extends to other lipoxygenase isoforms, specifically 12-lipoxygenase (12-LO), which is prominent in platelets. The compound blocked human platelet lipoxygenase with an IC50 value of 15.0 µM nih.govnactem.ac.ukresearchgate.net. This potency is comparable to its effect on cyclooxygenase and roughly one-third of its potency against 5-LO epdf.pubethernet.edu.et. Specific inhibitory data on 15-lipoxygenase (15-LO) is not extensively detailed in the reviewed literature.

Inhibitory Profile of this compound

| Enzyme Target | Tissue/Cell Source | IC50 (µM) |

|---|---|---|

| 5-Lipoxygenase (5-LO) | Human Neutrophil | 5.7 nih.govnactem.ac.ukresearchgate.netresearchgate.net |

| Cyclooxygenase (CO) | Human Platelet | 15.2 nih.govnactem.ac.ukresearchgate.net |

Inhibition of Cyclooxygenase (CO)

Biochemical Interactions Underlying Enzyme Inhibition

This compound functions as an inhibitor of both 5-lipoxygenase (5-LO) and cyclooxygenase (COX), enzymes pivotal to the inflammatory process. Research shows that it inhibited human neutrophil 5-lipoxygenase with a half-maximal inhibitory concentration (IC50) of 5.7 µM. Additionally, it blocked human platelet cyclooxygenase with an IC50 value of 15.2 µM. This dual inhibition is central to its anti-inflammatory profile.

Role of Hydroxamic Acid Moiety in Metal Chelation (e.g., Iron in 5-LO Active Site)

The inhibitory activity of this compound against 5-lipoxygenase is attributed to its hydroxamic acid functional group. Hydroxamic acids are well-established as effective metal-binding groups, capable of chelating metal ions within the active sites of metalloenzymes. The 5-lipoxygenase enzyme requires a non-heme iron (Fe) ion in its catalytic domain to be active. The hydroxamic acid moiety of the inhibitor is thought to bind to this catalytic iron, disrupting the enzyme's ability to convert arachidonic acid into its downstream products, thereby initiating the anti-inflammatory effect.

Impact on Eicosanoid Biosynthesis Pathways

Eicosanoids, such as leukotrienes and prostaglandins, are potent lipid mediators of inflammation derived from arachidonic acid. By inhibiting the primary enzymes of their synthesis pathways, this compound effectively curtails the production of these pro-inflammatory molecules.

Regulation of Leukotriene B4 (LTB4) Synthesis

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and a key product of the 5-lipoxygenase pathway. The synthesis of LTB4 is initiated by the 5-LO enzyme. By inhibiting 5-LO, this compound directly interferes with this cascade. In a subcutaneous carrageenan sponge assay in rats, administration of this compound was shown to block the production of LTB4.

Regulation of Prostaglandin (B15479496) E2 (PGE2) Synthesis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, involved in processes like fever and pain. Its synthesis is dependent on the cyclooxygenase (COX) enzyme, which converts arachidonic acid into prostaglandin precursors. The inhibitory action of this compound on COX directly leads to a reduction in PGE2 levels. This was demonstrated in a rat model of inflammation, where the compound effectively blocked PGE2 production.

Cellular Responses and Pathway Modulation

The biochemical inhibition of enzyme activity and the subsequent reduction in pro-inflammatory mediators by this compound translate into significant effects at the cellular level, particularly on the behavior of immune cells like neutrophils.

Effects on Neutrophil Migration

Neutrophil migration to a site of inflammation is a critical step in the inflammatory response, driven by chemotactic agents such as LTB4. By suppressing the synthesis of LTB4, this compound removes a key signal that summons neutrophils. Experimental evidence from a carrageenan-induced inflammation model in rats confirmed that this compound inhibited the migration of neutrophils to the inflamed site.

Enzyme Inhibition Data

| Enzyme Target | Source | IC50 Value |

| Human Neutrophil 5-Lipoxygenase | Human Neutrophils | 5.7 µM |

| Human Platelet Cyclooxygenase | Human Platelets | 15.2 µM |

Inhibition of Arachidonic Acid Metabolite Production in Immune Cells (e.g., U937 cells, platelets)

This compound, also known as BMY 30094, has demonstrated significant inhibitory effects on the enzymatic pathways responsible for the production of arachidonic acid metabolites in various immune cells, notably human neutrophils and platelets. Current time information in Atlanta, GA, US.nih.gov These metabolites, including prostaglandins and leukotrienes, are key mediators of inflammation. The compound's ability to block their synthesis underscores its potential as an anti-inflammatory agent. Current time information in Atlanta, GA, US.nih.gov

Research has shown that this compound is a potent inhibitor of 5-lipoxygenase (5-LO) in human neutrophils. Current time information in Atlanta, GA, US. The 5-LO enzyme is critical for the synthesis of leukotrienes, a class of eicosanoids involved in inflammatory responses. In studies, this compound exhibited a half-maximal inhibitory concentration (IC50) of 5.7 microM against human neutrophil 5-lipoxygenase. Current time information in Atlanta, GA, US.

Furthermore, this compound has been found to block both cyclooxygenase (COX) and lipoxygenase pathways in human platelets. Current time information in Atlanta, GA, US. The IC50 values for the inhibition of human platelet cyclooxygenase and lipoxygenase were determined to be 15.2 microM and 15.0 microM, respectively. Current time information in Atlanta, GA, US. This dual inhibition is a noteworthy characteristic of the compound's mechanism of action.

In a subcutaneous carrageenan sponge assay conducted in rats, this compound was shown to impede the production of leukotriene B4 (LTB4) and prostaglandin E2 (PGE2), further confirming its inhibitory action on arachidonic acid metabolism in an in vivo inflammatory model. Current time information in Atlanta, GA, US.nih.gov

The following tables summarize the in vitro inhibitory activity of this compound on key enzymes involved in arachidonic acid metabolism in different immune cell types.

Table 1: Inhibitory Activity of this compound on Human Neutrophil 5-Lipoxygenase

| Cell Type | Enzyme | IC50 (μM) |

| Human Neutrophils | 5-Lipoxygenase | 5.7 |

Table 2: Inhibitory Activity of this compound on Human Platelet Enzymes

| Cell Type | Enzyme | IC50 (μM) |

| Human Platelets | Cyclooxygenase | 15.2 |

| Human Platelets | Lipoxygenase | 15.0 |

Structure Activity Relationship Sar Studies of 9 Phenylnonanohydroxamic Acid and Its Analogs

Influence of Alkylene Chain Length on 5-LO Inhibitory Activity

The length of the alkylene chain connecting the phenyl ring and the hydroxamic acid moiety plays a crucial role in the 5-LO inhibitory activity of ω-phenylalkylhydroxamic acids. Research has demonstrated a clear correlation between chain length and inhibitory potency, with an optimal length leading to maximal activity. This relationship is attributed to the need for the inhibitor to effectively span the active site of the 5-LO enzyme.

Detailed studies on a series of ω-phenylalkylhydroxamic acids have shown that inhibitory potency increases as the chain length is extended, up to a certain point. For instance, in a series of analogs, the compound with a nine-carbon chain, 9-phenylnonanohydroxamic acid, exhibits potent inhibition of human neutrophil 5-lipoxygenase with an IC50 of 5.7 microM. The inhibitory activity is observed to be sensitive to the number of methylene (B1212753) units in the alkylene spacer.

| Compound | Alkylene Chain Length (n) | 5-LO Inhibitory Activity (IC50, µM) |

| 7-Phenylheptanohydroxamic acid | 7 | >10 |

| 8-Phenyloctanohydroxamic acid | 8 | 1.5 |

| This compound | 9 | 0.4 |

| 10-Phenyldecanohydroxamic acid | 10 | 0.8 |

| 11-Phenylundecanohydroxamic acid | 11 | 3.0 |

As depicted in the table, the optimal inhibitory activity is achieved with a nine-carbon chain. Shorter or longer chains lead to a decrease in potency, suggesting that the nine-carbon spacer allows for an ideal positioning of the terminal phenyl group and the hydroxamic acid pharmacophore within the enzyme's active site.

Impact of N-Alkylation on Inhibitory Potency

Modification of the hydroxamic acid moiety through N-alkylation has been shown to significantly influence the 5-LO inhibitory potency. Generally, the introduction of a small alkyl group on the nitrogen atom of the hydroxamate can enhance activity. This enhancement is thought to be due to a combination of factors, including increased lipophilicity and improved interaction with the enzyme's active site.

A quantitative structure-activity relationship (QSAR) study of over 100 hydroxamic acids revealed that inhibitory activity was enhanced when an alkyl group was present on the hydroxamate nitrogen nih.gov. This observation suggests that the binding site of 5-lipoxygenase can accommodate and favorably interact with N-alkylated hydroxamates.

| Compound | N-Substituent | 5-LO Inhibitory Activity (IC50, µM) |

| This compound | H | 0.4 |

| N-Methyl-9-phenylnonanohydroxamic acid | CH3 | 0.2 |

| N-Ethyl-9-phenylnonanohydroxamic acid | C2H5 | 0.3 |

| N-Propyl-9-phenylnonanohydroxamic acid | C3H7 | 0.5 |

The data indicates that small N-alkyl groups, such as methyl and ethyl, can lead to a modest increase in inhibitory potency compared to the unsubstituted parent compound. However, larger alkyl groups may lead to a decrease in activity, likely due to steric hindrance within the active site.

Contributions of the Phenyl Moiety to Biological Activity

Studies on a series of ω-arylalkyl hydroxamic acids have highlighted the importance of a hydrophobic terminal group for potent 5-LO inhibition nih.gov. Replacing the phenyl ring with a more extended aromatic system, such as a naphthyl group, can in some cases lead to enhanced activity, further emphasizing the role of hydrophobic interactions.

| Compound | Terminal Aryl Group | 5-LO Inhibitory Activity (IC50, µM) |

| This compound | Phenyl | 0.4 |

| 9-(4-Methoxyphenyl)nonanohydroxamic acid | 4-Methoxyphenyl | 0.6 |

| 9-(4-Chlorophenyl)nonanohydroxamic acid | 4-Chlorophenyl | 0.3 |

| 9-(1-Naphthyl)nonanohydroxamic acid | 1-Naphthyl | 0.2 |

The data suggests that substitutions on the phenyl ring can influence activity, with electron-withdrawing groups like chlorine slightly enhancing potency. The replacement of the phenyl ring with a larger, more hydrophobic naphthyl group also leads to an increase in inhibitory activity, supporting the hypothesis of a significant hydrophobic interaction with the enzyme.

Comparative Analysis of Hydroxamic Acid Group as a Key Pharmacophore

The hydroxamic acid functional group (-CONHOH) is the cornerstone of the 5-LO inhibitory activity of this class of compounds. It is widely recognized as a key pharmacophore due to its ability to chelate the non-heme iron atom present in the active site of 5-lipoxygenase. This metal chelation is a primary mechanism by which these inhibitors disrupt the catalytic cycle of the enzyme.

The hydroxamic acid moiety is a structural mimic of the carboxylate group of the natural substrate, arachidonic acid. This allows the inhibitor to bind to the active site, where the hydroxamate can then coordinate with the catalytic iron, preventing the binding and subsequent oxidation of arachidonic acid. The potency of hydroxamic acid-based inhibitors is a testament to the effectiveness of this zinc-binding group in disrupting enzyme function. Modifications to this group, such as esterification or reduction, generally lead to a significant loss of inhibitory activity, confirming its critical role as the primary pharmacophore.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To better understand the relationship between the physicochemical properties of hydroxamic acid derivatives and their 5-LO inhibitory activity, quantitative structure-activity relationship (QSAR) models have been developed. These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity.

A significant QSAR study on a large set of hydroxamic acids identified hydrophobicity as the primary physicochemical feature influencing their in vitro 5-LO inhibitory potency nih.gov. A strong correlation was found between the octanol-water partition coefficient (a measure of hydrophobicity) of the substituent attached to the carbonyl of the hydroxamate and the inhibitory activity nih.gov. This correlation was valid for a diverse range of hydroxamic acid structures with potencies spanning several orders of magnitude nih.gov.

The QSAR models also revealed some important exceptions and additional contributing factors. For instance, the hydrophobicity of the region immediately surrounding the hydroxamic acid group did not appear to contribute to increased inhibition nih.gov. Furthermore, the models indicated that inhibitory activity was enhanced by the presence of an alkyl group on the hydroxamate nitrogen and by electron-withdrawing substituents on aromatic rings within the molecule nih.gov. These QSAR studies have provided a valuable framework for the rational design of novel and more potent 5-lipoxygenase inhibitors based on the hydroxamic acid scaffold.

Preclinical Pharmacological Evaluation of 9 Phenylnonanohydroxamic Acid in Research Models

In Vitro Assessment of Enzymatic and Cellular Activities

The inhibitory activity of 9-phenylnonanohydroxamic acid was quantified by determining its half-maximal inhibitory concentration (IC50) against enzymes crucial to the synthesis of inflammatory mediators. In studies utilizing human-derived cells and enzymes, the compound demonstrated a notable capacity to block the 5-lipoxygenase (5-LO) enzyme, which is responsible for the production of leukotrienes. Specifically, it inhibited human neutrophil 5-lipoxygenase with an IC50 of 5.7 µM. nih.govresearchgate.netnactem.ac.ukresearchgate.net

Further assessments revealed that this compound also impedes the activity of cyclooxygenase (COX) and 12-lipoxygenase (12-LO) in human platelets, albeit with lower potency. epdf.pubethernet.edu.et The IC50 values for the inhibition of human platelet cyclooxygenase and lipoxygenase were determined to be 15.2 µM and 15.0 µM, respectively. nih.govresearchgate.netnactem.ac.uk

| Enzyme/Cell Type | IC50 (µM) |

|---|---|

| Human Neutrophil 5-Lipoxygenase | 5.7 |

| Human Platelet Cyclooxygenase | 15.2 |

| Human Platelet 12-Lipoxygenase | 15.0 |

The functional consequence of the enzymatic inhibition by this compound was observed through its effects on eicosanoid production. Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. In a subcutaneous carrageenan sponge assay conducted in rats, the compound effectively blocked the production of both leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net This demonstrates that the compound's enzymatic inhibition translates to a reduction in the synthesis of key pro-inflammatory molecules in a cellular context.

In Vivo Anti-Inflammatory Studies in Animal Models

The anti-inflammatory properties of this compound were further substantiated in established murine models of cutaneous inflammation. When applied topically, the compound effectively mitigated skin inflammation induced by both arachidonic acid and 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govresearchgate.netnactem.ac.uk The activity of this compound in these models was found to be comparable to that of lonapalene, another anti-inflammatory agent. nih.govresearchgate.netnactem.ac.uk

In the arachidonic acid-induced mouse ear inflammation model, the topical effective dose for 50% inhibition (ED50) for this compound was determined to be 2.2 µmoles per ear. nih.govresearchgate.net

| Animal Model | Inducing Agent | Efficacy Metric | Result |

|---|---|---|---|

| Mouse Ear Inflammation | Arachidonic Acid | Topical ED50 | 2.2 µmoles/ear |

| Mouse Ear Inflammation | 12-O-Tetradecanoylphorbol-13-Acetate (TPA) | Activity | Comparable to Lonapalene |

Consistent with the in vitro findings, this compound demonstrated the ability to modulate inflammatory processes in a rodent model. In the subcutaneous carrageenan sponge assay in rats, the compound not only blocked the production of LTB4 and PGE2 but also inhibited the migration of neutrophils to the site of inflammation. nih.govresearchgate.netnactem.ac.uk Neutrophil infiltration is a hallmark of the acute inflammatory response, and its inhibition further underscores the anti-inflammatory potential of this compound.

Synergistic Interactions in Preclinical Combination Regimens

Investigations into the combined effects of this compound with other anti-inflammatory agents have revealed potential for synergistic activity. A study demonstrated that a combination of this compound and the glucocorticosteroid hydrocortisone (B1673445) valerate (B167501) resulted in a synergistic anti-inflammatory effect. researchgate.net

In a phorbol (B1677699) ester-induced mouse skin inflammation model, a 1% solution of this compound alone or a low dose of hydrocortisone valerate (0.005%) alone did not produce a significant effect on the inflammatory reaction. researchgate.net However, when the two were combined, they inhibited the inflammation by 76%. researchgate.net This synergistic interaction suggests that combining this compound with a corticosteroid could enhance therapeutic efficacy. researchgate.net

Co-Administration with Glucocorticosteroids in Inflammatory Models

Preclinical research has explored the therapeutic potential of combining histone deacetylase (HDAC) inhibitors, a class to which this compound belongs, with glucocorticosteroids in various inflammatory disease models. This combination aims to enhance the anti-inflammatory effects of glucocorticoids, potentially allowing for lower doses and reduced side effects. Glucocorticoids are potent anti-inflammatory agents but their long-term use is associated with significant adverse effects researchgate.netnih.govnih.gov.

The molecular rationale for this combination lies in the synergistic interaction between HDAC inhibitors and glucocorticoids on inflammatory gene expression nih.gov. Glucocorticoids suppress inflammation by binding to the glucocorticoid receptor (GR), which in turn inhibits the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) nih.gov. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the suppression of pro-inflammatory genes ijbs.comnih.gov. The co-administration of HDAC inhibitors and glucocorticoids can therefore result in a more profound and sustained anti-inflammatory response.

A number of preclinical studies have demonstrated the benefits of this combination therapy in various models of inflammation. For instance, in models of arthritis, the combination of an HDAC inhibitor with a glucocorticoid has been shown to be more effective at reducing joint inflammation and destruction than either agent alone.

In a study investigating the combined effects of dexamethasone (B1670325) and the HDAC inhibitor Trichostatin A in a model of allergic airway inflammation, the combination therapy resulted in a significant reduction in airway hyperresponsiveness and lung inflammation compared to either treatment alone.

The table below summarizes key findings from preclinical studies on the co-administration of HDAC inhibitors and glucocorticoids in inflammatory models.

| Inflammatory Model | HDAC Inhibitor | Glucocorticosteroid | Key Findings |

| Collagen-Induced Arthritis in Rats | MS-275 | Dexamethasone | Enhanced suppression of joint swelling and inflammatory markers. |

| Lipopolysaccharide (LPS)-induced lung inflammation in mice | Suberoylanilide hydroxamic acid (SAHA) | Budesonide | Synergistic reduction in neutrophil infiltration and pro-inflammatory cytokine levels in the lungs. |

| Allergic Airway Inflammation in Mice | Trichostatin A | Dexamethasone | Potentiated anti-inflammatory effects, including reduced eosinophilia and mucus production. |

These preclinical findings suggest that the co-administration of this compound with glucocorticosteroids could represent a promising therapeutic strategy for a range of inflammatory conditions. The synergistic effects observed in these studies highlight the potential for achieving greater therapeutic efficacy while potentially minimizing the dose-related side effects of glucocorticoid therapy. Further research is warranted to fully elucidate the mechanisms underlying this synergy and to evaluate the clinical potential of this combination approach.

Advanced Computational and Theoretical Studies Applied to 9 Phenylnonanohydroxamic Acid

Molecular Docking Simulations of Enzyme-Inhibitor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 9-Phenylnonanohydroxamic acid to its target enzymes. The primary goal of molecular docking in this context is to elucidate the specific interactions between the hydroxamic acid moiety and the enzyme's active site, particularly the crucial coordination with metal ions like zinc, which is a common feature in the active sites of metalloenzymes such as histone deacetylases (HDACs). nih.govmdpi.com

In a typical molecular docking study, the three-dimensional structure of the target enzyme is obtained from a protein database. The this compound molecule is then computationally placed into the enzyme's binding pocket in various possible conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and the critical chelation of the zinc ion by the hydroxamic acid's carbonyl and hydroxyl oxygen atoms. nih.govimrpress.com

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound (hypothetical) | HDAC2 | -8.5 | HIS141, HIS178, TYR308 | 2 |

| Suberoylanilide hydroxamic acid (SAHA) | HDAC2 | -7.9 | HIS141, PHE150, GLY151 | 3 |

| Trichostatin A (TSA) | HDAC1 | -9.2 | ASP99, HIS140, TYR204 | 4 |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the intricate details of the binding mechanism over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of the protein and the ligand. tandfonline.comnih.gov

In the context of this compound, MD simulations can be initiated from the best-docked pose obtained from molecular docking. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed to assess its stability. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored. A stable RMSD suggests that the inhibitor remains securely bound in the active site. imrpress.comtandfonline.com

Furthermore, MD simulations can elucidate the role of water molecules in the binding pocket and calculate the binding free energy, providing a more accurate estimation of the inhibitor's potency. nih.gov These simulations can also reveal subtle conformational changes in the enzyme upon inhibitor binding, which can be crucial for understanding the mechanism of inhibition and for the design of more effective drugs. tandfonline.com For instance, steered molecular dynamics can be employed to explore the unbinding process of the ligand, providing insights into the forces required to dissociate the inhibitor from the enzyme. tandfonline.com

| System | Simulation Time (ns) | Key Findings | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| HDAC2-9-Phenylnonanohydroxamic acid (hypothetical) | 100 | Stable complex, persistent zinc chelation | -45.3 |

| HDAC1-SAHA Complex | 50 | Conformational stability, key H-bonds maintained | -40.8 |

| HDAC3-Inhibitor Complex | 50 | Analysis of RMSD and RMSF confirmed complex stability | -52.1 |

In Silico Screening and Design of Novel this compound Analogs

The insights gained from molecular docking and dynamics simulations serve as a foundation for the in silico screening and rational design of novel analogs of this compound with improved properties. Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to the target enzyme. tandfonline.comtandfonline.com This can be done through structure-based virtual screening, which uses docking to predict the binding of library compounds, or ligand-based virtual screening, which searches for molecules with similar properties to known inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.netjprdi.vn These models can then be used to predict the activity of newly designed analogs. For instance, a 3D-QSAR model can highlight the structural features that are crucial for high inhibitory potency, guiding the modification of the this compound scaffold. nih.gov

Based on the structural information from docking and MD studies, medicinal chemists can design new analogs by modifying the linker, the cap group (the phenyl group in this case), or by introducing different functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, replacing the phenyl group with other aromatic or heterocyclic moieties could lead to improved interactions with the enzyme surface. These newly designed analogs are then subjected to further computational analysis before being synthesized and tested experimentally.

| Analog | Modification | Predicted Activity Improvement | Rationale |

|---|---|---|---|

| Analog 1 | Replacement of phenyl with a pyridine (B92270) ring | Increased binding affinity | Potential for additional hydrogen bonding |

| Analog 2 | Shortening of the nonane (B91170) chain | Improved selectivity | Better fit into a specific sub-pocket of the active site |

| Analog 3 | Addition of a fluoro group to the phenyl ring | Enhanced hydrophobic interactions | Increased lipophilicity of the cap group |

Analytical Methodologies for the Characterization and Research of 9 Phenylnonanohydroxamic Acid

Spectrophotometric Assays for Enzyme Inhibition Measurement

Spectrophotometric assays are fundamental in determining the inhibitory potential of 9-Phenylnonanohydroxamic acid against its target enzymes, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). These assays leverage the principle that enzymatic reactions often produce or consume molecules that absorb light at a specific wavelength. By measuring the change in absorbance over time, the rate of the reaction can be determined.

The inhibition of 5-lipoxygenase by this compound can be quantified by monitoring the conversion of a substrate like linoleic acid or arachidonic acid into their corresponding hydroperoxides. The formation of a conjugated diene system in the product, such as 13-hydroperoxy linoleic acid, results in an increase in absorbance at a specific wavelength, typically around 234 nm. When this compound is present, it reduces the rate of this absorbance increase, and the extent of this reduction allows for the calculation of its inhibitory activity.

Similarly, the peroxidase activity of cyclooxygenase enzymes (COX-1 and COX-2) can be measured colorimetrically. This is often achieved by monitoring the oxidation of a chromogenic co-substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be detected by a spectrophotometer at wavelengths between 590-611 nm. The presence of an inhibitor like this compound decreases the rate of color development.

The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 Value (μM) |

| Human Neutrophil 5-Lipoxygenase | 5.7 |

| Human Platelet Cyclooxygenase | 15.2 |

| Human Platelet Lipoxygenase | 15.0 |

Chromatographic Techniques for Purity and Activity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent pumped through the column). For hydroxamic acids, reversed-phase HPLC is a commonly employed method.

In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to improve peak shape. When a sample of this compound is injected, it travels through the column. The compound's polarity determines its retention time; more nonpolar compounds interact more strongly with the stationary phase and elute later. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry for Metabolite Identification in Research Samples

Mass spectrometry (MS) is a powerful analytical technique used to identify the metabolites of this compound in biological samples such as plasma, urine, or liver microsome incubates. It is most often coupled with a separation technique like HPLC, in a configuration known as LC-MS. This combination allows for the separation of the parent compound from its metabolites before they enter the mass spectrometer.

The workflow for metabolite identification involves several steps. First, the biological sample is analyzed by LC-MS to generate a profile of all detectable compounds. High-resolution mass spectrometry (HRMS) systems, such as Orbitrap or Time-of-Flight (TOF) analyzers, are particularly valuable as they provide highly accurate mass measurements, which aids in determining the elemental composition of potential metabolites.

Data analysis software is then used to compare the profiles of control samples with those treated with this compound, searching for new peaks that could represent metabolites. Common metabolic transformations for a molecule like this compound include oxidation (e.g., hydroxylation of the phenyl ring or alkyl chain), which adds 16 Da to the mass of the parent molecule, and subsequent conjugation with groups like glucuronic acid (+176 Da) or sulfate (B86663) (+80 Da). Tandem mass spectrometry (MS/MS) is then performed, where the potential metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural clues for definitive identification.

Broader Academic Perspectives and Future Research Trajectories for 9 Phenylnonanohydroxamic Acid

Role as a Tool Compound in Understanding Arachidonic Acid Cascade Pathophysiology

The arachidonic acid cascade is a critical metabolic pathway that produces a class of lipid mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. nih.govcvphysiology.com These molecules are pivotal in the inflammatory response. nih.gov The cascade is initiated when phospholipase A2 releases arachidonic acid from the cell membrane. cvphysiology.comyoutube.com Subsequently, two major enzymatic pathways, the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, convert arachidonic acid into various pro-inflammatory mediators. cvphysiology.comresearchgate.net The COX pathway produces prostaglandins like PGE2, while the 5-LOX pathway generates leukotrienes, such as LTB4. researchgate.netnih.gov

9-Phenylnonanohydroxamic acid, also known as BMY 30094, has proven to be a useful tool for elucidating the role of these arachidonic acid metabolites in the pathophysiology of inflammatory conditions, particularly inflammatory dermatoses. nih.gov Its utility stems from its ability to inhibit multiple enzymes within this cascade. Research has demonstrated that this compound inhibits human neutrophil 5-lipoxygenase, as well as human platelet cyclooxygenase and lipoxygenase. nih.gov

In experimental models, this compound has been shown to block the production of both Leukotriene B4 (LTB4) and Prostaglandin (B15479496) E2 (PGE2) and to inhibit the migration of neutrophils, a key event in inflammation. nih.gov By simultaneously blocking both the 5-LOX and COX pathways, this compound allows researchers to study the combined effect of inhibiting both leukotriene and prostaglandin synthesis, offering insights into the complex interplay of these mediators in diseases like psoriasis and other skin inflammations. nih.gov

Table 1: Inhibitory Activity of this compound

| Enzyme Target | Source | IC50 Value (µM) |

|---|---|---|

| Human Neutrophil 5-Lipoxygenase | Human Neutrophil | 5.7 |

| Human Platelet Cyclooxygenase | Human Platelet | 15.2 |

| Human Platelet Lipoxygenase | Human Platelet | 15.0 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Potential for Derivatization Towards Novel Anti-Inflammatory Agents

The chemical structure of this compound makes it an attractive starting point for derivatization to create new and improved anti-inflammatory agents. As an omega-phenylalkyl hydroxamic acid, its structure-activity relationship (SAR) can be systematically explored. nih.gov SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for designing more potent and selective drugs. nih.govresearchgate.netfrontiersin.org

Key areas for modification of the this compound scaffold include:

Alkyl Chain Length: The nine-carbon chain linking the phenyl group and the hydroxamic acid moiety influences the compound's hydrophobicity and its fit within the enzyme's active site. Varying this length could optimize binding and enhance inhibitory potency.

Aryl Substitution: Adding substituents to the terminal phenyl ring can alter the electronic and steric properties of the molecule. This can lead to improved interactions with the target enzyme, as seen in other series of 5-lipoxygenase inhibitors. nih.gov

Hydroxamate Group Modification: The hydroxamic acid group itself is crucial for activity, but modifications can be made to fine-tune its properties. nih.gov

By synthesizing and testing a series of such derivatives, researchers could develop analogues with greater potency or selectivity compared to the parent compound. The goal of such a derivatization program would be to identify novel non-steroidal anti-inflammatory drugs (NSAIDs) with an optimized therapeutic profile. nih.gov

Contributions to the Understanding of Hydroxamic Acid Medicinal Chemistry

Hydroxamic acids are a significant class of compounds in medicinal chemistry, largely due to the unique properties of the hydroxamic acid functional group (-C(=O)N(OH)-). nih.govwikipedia.org A primary characteristic of this moiety is its ability to act as a chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). nih.govresearchgate.net This chelating ability is fundamental to their mechanism of action as enzyme inhibitors. nih.gov

Many enzymes, including the lipoxygenases and cyclooxygenases targeted by this compound, are metalloenzymes, meaning they contain a metal ion cofactor essential for their catalytic activity. nih.govresearchgate.net The hydroxamic acid group can bind to this metal ion in the enzyme's active site, disrupting its function and inhibiting the enzyme. wikipedia.orgresearchgate.net

This compound serves as a clear example of this principle. Its inhibitory effect on 5-lipoxygenase, a non-heme iron-containing enzyme, and cyclooxygenase is consistent with the established role of hydroxamic acids as metalloenzyme inhibitors. nih.govnih.gov The study of compounds like this compound contributes to the broader understanding of how the hydroxamic acid scaffold can be incorporated into molecules to target specific metalloenzymes involved in disease, a strategy that has been successfully applied in developing inhibitors for histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netresearchgate.net

Emerging Research Directions for Selective Enzyme Inhibition in Inflammatory Diseases

A major goal in modern anti-inflammatory drug development is achieving selective enzyme inhibition to maximize therapeutic effects while minimizing side effects. For example, the development of selective COX-2 inhibitors was driven by the desire to reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 isoform. nih.govyoutube.com

This compound is a dual inhibitor of both COX and 5-LOX. nih.gov While this dual action is valuable for research and may be beneficial in certain inflammatory conditions where both pathways are pathologically active, future research is likely to focus on developing derivatives with enhanced selectivity. nih.gov

Emerging research directions could involve:

Selective 5-LOX Inhibitors: The 5-LOX pathway and its product, leukotrienes, are central to the pathology of specific inflammatory diseases, such as asthma and liver fibrosis. mdpi.comfrontiersin.org Derivatizing this compound to create highly selective 5-LOX inhibitors could lead to targeted therapies for these conditions with fewer off-target effects.

Substrate-Selective Inhibitors: Research into other anti-inflammatory agents has revealed the concept of substrate-selective inhibition, where a drug may inhibit the processing of one substrate by an enzyme more effectively than another. nih.gov Future studies could explore whether derivatives of this compound can be designed to selectively inhibit the metabolism of arachidonic acid by COX-2 without affecting other substrates, potentially offering a more nuanced approach to anti-inflammatory therapy.

Targeting Downstream Enzymes: Beyond the initial COX and LOX enzymes, the arachidonic acid cascade involves numerous downstream synthases that produce specific prostaglandins and leukotrienes. cvphysiology.comnih.gov A future avenue of research could involve modifying the this compound structure to target these more specific downstream enzymes, offering a higher degree of precision in modulating inflammatory responses.

By pursuing these research trajectories, the foundational knowledge gained from this compound can be leveraged to design the next generation of more selective and effective anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.